molecular formula C7H4F4N2S B1411189 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide CAS No. 1823182-72-4

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide

Cat. No.: B1411189
CAS No.: 1823182-72-4
M. Wt: 224.18 g/mol
InChI Key: HJDOEVOSMNYAHD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide is a fluorinated pyridine derivative characterized by a trifluoromethyl group at position 5, a fluorine atom at position 3, and a carbothioamide (-C(S)NH₂) functional group at position 2. This compound belongs to a class of heterocyclic molecules widely studied for applications in agrochemicals and pharmaceuticals due to the electronic and steric effects imparted by fluorine and trifluoromethyl substituents .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2S/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDOEVOSMNYAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways Overview

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide is a fluorinated pyridine derivative with applications in agrochemical and pharmaceutical research. Its synthesis typically involves fluorination, nucleophilic substitution, and functional group transformations. Below are key methodologies derived from analogous compounds and reaction mechanisms.

Route 1: Fluorination Followed by Thioamide Formation

Step 1: Preparation of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

  • Starting Material : 2,3-Dichloro-5-trifluoromethylpyridine (DCTF).
  • Reaction : Cyanidation at the 2-position using KCN or NaCN in a polar solvent (e.g., DMF) at 80–100°C for 4–6 hours.
  • Yield : ~85% (based on analogous reactions in).

Step 2: Fluorination at the 3-Position

  • Reagents : Anhydrous HF or KF in the presence of a phase-transfer catalyst.
  • Conditions : 100–250°C under 1.0–15.0 MPa pressure for 5–20 hours.
  • Product : 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile.
  • Purity : >99% (GC analysis).

Step 3: Conversion of Nitrile to Carbothioamide

  • Reagents : H₂S gas or ammonium sulfide in ethanol/water.
  • Conditions : 50–70°C for 12–24 hours.
  • Mechanism : Nucleophilic addition of sulfide to the nitrile group.
  • Yield : ~75% (estimated from similar thioamide syntheses).

Route 2: Direct Substitution with Thiourea

Step 1: Synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

  • Starting Material : 2,3-Dichloro-5-trifluoromethylpyridine.
  • Fluorination : Selective replacement of Cl at position 3 using HF/pyridine at 120°C for 8 hours.
  • Yield : 92%.

Step 2: Thioamide Formation via Nucleophilic Aromatic Substitution

  • Reagents : Thiourea (NH₂CSNH₂) in ethanol with catalytic KI.
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Product : 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide.
  • Yield : 70–80% (based on analogous substitutions in).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Starting Material 2,3-Dichloro-5-trifluoromethylpyridine 2,3-Dichloro-5-trifluoromethylpyridine
Key Steps Cyanidation → Fluorination → Thionation Fluorination → Substitution
Total Yield ~63% ~72%
Purity >99% (GC) >98% (HPLC)
Scalability Moderate (requires H₂S handling) High (uses stable reagents)

Critical Considerations

  • Fluorination Efficiency : Direct fluorination (Route 2) avoids intermediate nitrile handling but requires precise temperature control to prevent over-fluorination.
  • Thioamide Stability : Carbothioamides are prone to oxidation; inert atmospheres (N₂/Ar) are recommended during synthesis.
  • By-Products : Dechlorination (<0.1%) may occur during fluorination, necessitating purification via vacuum distillation.

Industrial Feasibility

Route 2 is preferred for large-scale production due to fewer steps and higher yields. The use of thiourea as a cost-effective nucleophile aligns with industrial practices for thioamide synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Substituent Variations: Fluoro vs. Chloro vs. Iodo

Key Compounds :

3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide (CAS 175277-46-0)

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

5-Fluoro-3-iodopyridin-2-amine

Compound Substituent (Position 3) Functional Group (Position 2) Molecular Weight Key Properties/Applications
Target Compound Fluoro Carbothioamide Not explicitly reported Likely agrochemical/pharma use
3-Chloro analog Chloro Carbothioamide ~257.6 (est.) Intermediate in fungicide synthesis
3-Iodo-5-(trifluoromethyl)pyridin-2-amine Iodo Amine (-NH₂) ~372.13 (est.) Cross-coupling reactions (due to iodine's reactivity)
5-Fluoro-3-iodopyridin-2-amine Fluoro (pos. 5), Iodo (pos. 3) Amine ~252.1 (est.) Potential building block for medicinal chemistry

Discussion :

  • Fluoro vs. Chloro : The fluorine atom in the target compound confers higher electronegativity and a smaller atomic radius compared to chlorine. This enhances metabolic stability and lipophilicity, which are advantageous in drug design . The chloro analog, however, is explicitly linked to fungicide intermediates (e.g., fluazinam precursors) , suggesting that fluorinated analogs may exhibit altered biological activity due to reduced steric hindrance.
  • Iodo Substituents : Iodo derivatives (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-amine) are bulkier and more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), making them valuable in synthetic chemistry . The target compound’s fluorine substituent lacks this reactivity, limiting its utility in metal-catalyzed transformations.

Functional Group Variations: Carbothioamide vs. Carboxylic Acid vs. Amine

Key Compounds :

3-Fluoro-5-(trifluoromethyl)picolinic acid (CAS 89402-28-8)

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

Compound Functional Group (Position 2) Molecular Weight Key Properties
Target Compound Carbothioamide (-C(S)NH₂) ~228.1 (est.) Hydrogen-bond donor; moderate acidity
3-Fluoro-5-(trifluoromethyl)picolinic acid Carboxylic acid (-COOH) 209.1 Higher acidity (pKa ~2-3); improved water solubility
3-Chloro-5-(trifluoromethyl)pyridin-2-amine Amine (-NH₂) ~226.6 (est.) Hydrogen-bond acceptor; used in fungicide synthesis

Discussion :

  • Carbothioamide vs. Carboxylic Acid : The carbothioamide group in the target compound is less acidic than the carboxylic acid in 3-Fluoro-5-(trifluoromethyl)picolinic acid but offers stronger hydrogen-bonding capability via the thioamide sulfur. This may enhance binding to biological targets (e.g., enzymes or receptors) .
  • Amine Functional Group : The amine in 3-Chloro-5-(trifluoromethyl)pyridin-2-amine facilitates hydrogen bonding with nitrogen, influencing crystal packing (as observed in its disordered trifluoromethyl group ). This contrasts with the carbothioamide’s sulfur, which may alter solubility and intermolecular interactions.

Biological Activity

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluoro group and a trifluoromethyl group, alongside a carbothioamide functional group. This specific arrangement enhances its lipophilicity and metabolic stability, making it a candidate for various biological interactions.

Property Details
Chemical Formula C₇H₄F₄N₂S
Molecular Weight 201.18 g/mol
Functional Groups Fluoro, Trifluoromethyl, Carbothioamide
Solubility Soluble in organic solvents

The biological activity of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's binding affinity to hydrophobic pockets in proteins, while the carbothioamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity or protein function, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties similar to other trifluoromethyl-substituted compounds.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often possess enhanced antimicrobial activity. For instance, 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide has been investigated for its efficacy against several bacterial strains. In vitro studies have demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Studies

  • Inhibition of Enzymatic Activity
    • A study evaluated the inhibitory effects of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide on phosphopantetheinyl transferase, an enzyme critical for secondary metabolism in bacteria. Results indicated significant inhibition, highlighting its potential as a lead compound for developing new antimicrobial agents .
  • Synthesis and Biological Evaluation
    • Another research effort focused on synthesizing derivatives of this compound and assessing their biological activities. Several analogs were synthesized, demonstrating varying degrees of enzyme inhibition and antimicrobial efficacy. This underscores the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide, and how do reaction conditions influence yield?

  • Methodology : Start with halogenated pyridine precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives) and perform nucleophilic substitution with fluorinating agents like KF or CsF in polar aprotic solvents (DMF, DMSO) under inert atmosphere. Thioamide introduction can be achieved via treatment with thiourea in the presence of a base (e.g., NaOH) at elevated temperatures (80–100°C). Monitor reaction progress via TLC or LC-MS. Purification typically involves column chromatography (hexane/ethyl acetate gradients) .
  • Critical Factors : Fluorination efficiency depends on leaving group reactivity (Cl > Br), solvent polarity, and temperature. Excess fluorinating agent may reduce byproducts.

Q. How is the purity and structural integrity of 3-fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide validated?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >98% is typical for research-grade material .
  • Structural Confirmation : Perform 1^1H/13^{13}C NMR to verify fluorine substitution patterns and thiocarbamide moiety (1^1H: δ 8.5–9.0 ppm for pyridine protons; 19^{19}F NMR: δ -60 to -70 ppm for CF3_3). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What safety precautions are essential when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact.
  • Storage : Store in airtight containers at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation.
  • Disposal : Follow WGK 3 regulations for environmentally hazardous substances; incinerate in certified facilities .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved to modify the trifluoromethyl or fluoro substituents?

  • Methodology : Use transition-metal catalysis (e.g., Pd or Cu) for cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Replace chlorine at position 2 with aryl/heteroaryl boronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C).
  • Nucleophilic Aromatic Substitution : Introduce amines or thiols at the 2-position under microwave-assisted conditions (DMF, 120°C, 30 min) .
    • Challenges : Trifluoromethyl groups can sterically hinder reactivity; optimize ligand choice (e.g., Xantphos for Pd) to improve yields.

Q. What computational tools are effective in predicting the biological activity or binding affinity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes or GPCRs. Parameterize fluorine atoms using the Merck Molecular Force Field (MMFF).
  • QSAR Modeling : Train models on pyridine-thioamide derivatives with known IC50_{50} values (e.g., anticancer or antimicrobial datasets). Include descriptors like logP, polar surface area, and H-bond acceptor counts .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

  • Methodology : Conduct accelerated stability studies:

  • Conditions : Store samples in DMSO-d6_6, CDCl3_3, or solid state at 25°C, 40°C, and 60°C for 1–3 months.
  • Analysis : Monitor degradation via 19^{19}F NMR (loss of CF3_3 signal indicates decomposition). LC-MS identifies hydrolyzed products (e.g., carboxylic acids).
  • Findings : Aprotic solvents (DMSO) enhance stability; humidity >60% accelerates hydrolysis .

Data Contradiction Analysis

Q. Why do reported yields for similar pyridine-thioamide syntheses vary across studies?

  • Resolution : Variations arise from:

  • Purification Methods : Column chromatography vs. recrystallization (purity vs. yield trade-offs).
  • Reagent Quality : Trace moisture in solvents or thiourea reduces thiocarbamide formation efficiency.
  • Reaction Scale : Milligram-scale reactions often report lower yields due to handling losses vs. gram-scale .

Q. How to reconcile discrepancies in biological activity data for analogs of this compound?

  • Resolution :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms affect IC50_{50}.
  • Solubility Artifacts : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays. Validate with orthogonal methods (e.g., SPR for binding affinity) .

Methodological Best Practices

  • Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) systematically .
  • Analytical Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals form) for unambiguous structural assignment .
  • Data Reproducibility : Document lot numbers of reagents and solvent suppliers (e.g., anhydrous DMF from Sigma-Aldrich vs. cheaper alternatives) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide
Reactant of Route 2
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide

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